1,3,6-Trihydroxy-8-n-propylanthraquinone

Description

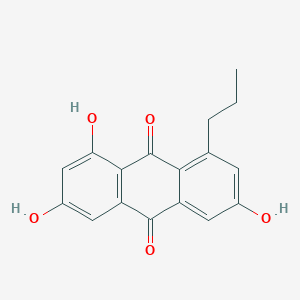

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trihydroxy-8-propylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-2-3-8-4-9(18)5-11-14(8)17(22)15-12(16(11)21)6-10(19)7-13(15)20/h4-7,18-20H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGHVXJQLZFPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159268 | |

| Record name | 1,3,6-Trihydroxy-8-n-propylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135161-96-5 | |

| Record name | 1,3,6-Trihydroxy-8-propyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135161-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trihydroxy-8-n-propylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trihydroxy-8-n-propylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence of 1,3,6 Trihydroxy 8 N Propylanthraquinone

Microbial Biosynthetic Pathways of 1,3,6-Trihydroxy-8-n-propylanthraquinone

The biosynthesis of the anthraquinone (B42736) core is a well-studied process that relies on the intricate activity of polyketide synthases (PKS). These large, multifunctional enzymes or enzyme complexes are responsible for the assembly of the polyketide chain from simple acyl-CoA precursors.

Anthraquinones are aromatic polyketides, and their biosynthesis is a classic example of the polyketide pathway. fu-berlin.de In bacteria, Type II PKS systems are typically responsible for producing aromatic compounds, including anthraquinones. nih.gov These systems consist of a set of discrete, monofunctional enzymes that act iteratively to construct the polyketide backbone. Fungi, on the other hand, often utilize iterative Type I PKSs, which are large, multidomain proteins. nih.gov The universal precursor for many fungal and bacterial anthraquinones is atrochrysone (B1255113) carboxylic acid. nih.gov The formation of the basic anthraquinone scaffold involves the sequential condensation of acetate (B1210297) units (in the form of malonyl-CoA) to a starter unit.

The n-propyl side chain of this compound suggests the use of a propionyl-CoA starter unit instead of the more common acetyl-CoA. The incorporation of propionate (B1217596) into polyketide chains is a known mechanism for generating alkyl side chains. nih.govnih.gov

While a specific biosynthetic gene cluster for this compound has not been explicitly detailed in the available literature, the general enzymatic steps can be inferred from known anthraquinone biosynthetic pathways. The process begins with a PKS loading a propionyl-CoA starter unit. This is followed by a series of condensation reactions with malonyl-CoA extender units to build the polyketide chain.

The nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes within the PKS cluster such as cyclases and aromatases, to form the tricyclic anthraquinone core. Subsequent tailoring enzymes, including hydroxylases (often cytochrome P450 monooxygenases) and methyltransferases, are then responsible for installing the hydroxyl groups at positions 1, 3, and 6. nih.gov The precise sequence and regioselectivity of these tailoring reactions are dictated by the specific enzymes present in the biosynthetic gene cluster. nih.gov

The modular nature of PKS systems, particularly the bacterial Type II systems, allows for a combinatorial approach to generating structural diversity. Each module is responsible for one cycle of chain elongation and modification. Although Type II PKSs act iteratively, the number of condensation cycles and the subsequent cyclization pattern are tightly controlled to produce a specific aromatic scaffold.

The production of anthraquinones in their native microbial hosts is often low. Consequently, genetic and metabolic engineering strategies have been developed to enhance yields and generate novel derivatives. nih.gov A common approach in Streptomyces is to increase the intracellular pool of precursors, such as propionyl-CoA and malonyl-CoA. nih.gov This can be achieved by overexpressing genes involved in their biosynthesis.

Another effective strategy is the inactivation of competing biosynthetic gene clusters (BGCs). nih.gov By deleting genes for other secondary metabolites, the metabolic flux can be redirected towards the desired anthraquinone product. Furthermore, the expression of key biosynthetic genes within the target cluster, such as the PKS genes themselves or pathway-specific regulatory genes, can be placed under the control of strong, constitutive promoters to boost production. Heterologous expression of entire biosynthetic gene clusters in a well-characterized host, such as certain Streptomyces strains, is another powerful tool for both enhancing production and discovering novel compounds. nih.gov

| Engineering Strategy | Organism | Objective | Reference |

| Overexpression of PKS genes | Streptomyces sp. | Enhanced production of Tiancimycins | nih.gov |

| Inactivation of competing BGCs | Streptomyces sp. | Increased titer of Tiancimycins | nih.gov |

| Precursor pool enhancement | Streptomyces | Increased polyketide production | nih.gov |

| Heterologous expression | Streptomyces galilaeus | Production of novel anthraquinones | nih.gov |

Natural Sources and Isolation Methodologies

This compound and related compounds have been isolated from both terrestrial and marine environments, highlighting the metabolic diversity of the producing organisms.

The genus Streptomyces is a well-known producer of a vast array of secondary metabolites, including numerous anthraquinones. actanaturae.ru The isolation of this compound and similar compounds from Streptomyces typically involves cultivation of the bacteria in a suitable fermentation medium to induce the production of secondary metabolites.

The extraction of the target compound from the fermentation broth or mycelium is commonly performed using organic solvents such as ethyl acetate or methanol (B129727). mdpi.com Following extraction, the crude extract is subjected to a series of chromatographic purification steps. A common technique is bioactivity-guided fractionation, where the fractions are tested for a specific biological activity to guide the purification process.

Column chromatography using stationary phases like silica (B1680970) gel or Sephadex is often the first step in separating the components of the crude extract. mdpi.com Further purification is typically achieved using high-performance liquid chromatography (HPLC), often in a preparative mode, to yield the pure compound. The structure of the isolated compound is then elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). phytojournal.com

Anthraquinones are also found in various marine organisms, including invertebrates like crinoids (sea lilies). mdpi.com It is often hypothesized that these compounds are produced by symbiotic microorganisms associated with the marine host, rather than the host itself.

The isolation of anthraquinones from marine organisms begins with the collection of the specimens, followed by extraction with organic solvents. The resulting crude extract is then partitioned and subjected to chromatographic separation, similar to the methods used for microbial sources. Techniques such as thin-layer chromatography (TLC) and column chromatography are employed for initial fractionation, followed by HPLC for final purification. mdpi.com

Presence and Extraction from Plant Sources

Scientific literature to date has not reported the natural occurrence of this compound in any plant species. While a wide array of other anthraquinone derivatives have been isolated from various plants, this specific compound with an n-propyl side chain has not been identified from a plant source. The compound has been reported in the bacterial genus Streptomyces. nih.gov

Although no specific plant source has been identified for this compound, general methods for the extraction of anthraquinones from plant materials are well-established. These methods can be broadly categorized into conventional and modern techniques.

Conventional Extraction Methods:

Conventional methods often involve the use of organic solvents to extract anthraquinones from dried and powdered plant material. The choice of solvent is crucial and depends on the polarity of the target compounds.

Soxhlet Extraction: This is a continuous extraction method that uses a limited amount of solvent. The plant material is placed in a thimble, and the solvent is repeatedly heated, vaporized, and condensed to wash through the sample, effectively extracting the desired compounds. For the extraction of anthraquinones from cassod tree leaves and golden shower pods, 70% ethanol (B145695) has been used effectively with this method. thaiscience.info

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation. The choice of solvent can range from non-polar (e.g., hexane, chloroform) to polar (e.g., ethanol, methanol, water).

Decoction: This method involves boiling the plant material in water to extract water-soluble compounds.

Modern Extraction Methods:

More recent techniques aim to improve extraction efficiency, reduce solvent consumption, and shorten extraction times.

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt the plant cell walls, enhancing the release of secondary metabolites into the solvent.

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a rapid extraction process.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.

Following extraction, a series of purification steps, such as liquid-liquid partitioning and various chromatographic techniques (e.g., column chromatography, preparative thin-layer chromatography, and high-performance liquid chromatography), are employed to isolate the pure anthraquinone compounds.

Below is a summary of common solvents and methods used for the extraction of various anthraquinones from different plant sources, which could theoretically be adapted for the extraction of this compound if a plant source were to be discovered.

| Plant Source | Anthraquinones Extracted | Extraction Method | Solvent(s) | Reference |

|---|---|---|---|---|

| Cassod Tree (Senna siamea) Leaves | Anthraquinone glycosides | Soxhlet extraction | 80% (v/v) ethanol | thaiscience.info |

| Golden Shower (Cassia fistula) Pods | Anthraquinones | Soxhlet extraction | 70% (v/v) ethanol | thaiscience.info |

| Japanese Knotweed (Reynoutria japonica) Rhizomes | Anthraquinones | Various | Water, ethanol (various concentrations), methanol, acetone (B3395972), dichloromethane | mdpi.com |

| Madder (Rubia tinctorum) Roots | Alizarin (B75676) and other anthraquinones | - | - | wur.nl |

| Eremurus himalaicus Roots | Aloechrysone | Soxhlet extraction | Methanol | researchtrend.net |

| Lindera aggregata Root Tubers | 1,3,6-Trihydroxy-7-methyl-9,10-anthracenedione | Percolation and partition extraction | - | nih.gov |

Detailed Research Findings on Anthraquinone Extraction

Research into the extraction of anthraquinones from plant sources has focused on optimizing various parameters to maximize yield and purity. Key findings from different studies are summarized below.

| Study Focus | Plant Source | Key Findings | Reference |

|---|---|---|---|

| Comparison of Extraction Solvents | Japanese Knotweed (Reynoutria japonica) | Total peak areas of anthraquinones increased with higher concentrations of ethanol in aqueous solutions (from 20% to 80%). 70% acetone was also found to be an effective extraction solvent. | mdpi.com |

| Comparison of Extraction Methods | Golden Shower Pods and Cassod Tree Leaves | Soxhlet extraction was found to be a suitable method. The optimal solvent for anthraquinones from golden shower pods was 70% ethanol, while for anthraquinone glycosides from cassod tree leaves, it was 80% ethanol. | thaiscience.info |

| Purification Technique | Aloe vera L. | An alcohol/salt aqueous two-phase system (ATPS) using 1-propanol (B7761284) and ammonium (B1175870) sulfate (B86663) was effective for purifying anthraquinones. This method allows for the separation of anthraquinones into the alcohol-rich phase, while impurities remain in the salt-rich phase. | researchgate.net |

| General Extraction Principles | General Plant Roots | Sequential extraction with solvents of increasing polarity is a common strategy. Non-polar solvents (ether, chloroform) extract free aglycones, while polar solvents (water, ethanol, methanol) are used for glycosides. The use of hot methanol or ethanol should be avoided to prevent the formation of artifacts. | researchgate.net |

Chemical Synthesis and Derivatization Strategies for 1,3,6 Trihydroxy 8 N Propylanthraquinone and Analogs

Methodologies for Total Chemical Synthesis of Anthraquinone (B42736) Scaffolds

The construction of the fundamental tricyclic anthraquinone core can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. numberanalytics.com

One of the most classical and widely used methods is the Friedel-Crafts acylation . This reaction typically involves the condensation of a substituted benzene (B151609) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, or an alternative environmentally versatile catalyst like alum (KAl(SO₄)₂·12H₂O) in an aqueous medium. numberanalytics.comresearchgate.net The resulting benzoylbenzoic acid intermediate then undergoes intramolecular cyclization under acidic conditions to yield the anthraquinone scaffold.

Another powerful strategy is the Diels-Alder reaction , a [4+2] cycloaddition that can form the central ring of the anthraquinone system. This approach often involves the reaction of a suitably substituted naphthoquinone (the dienophile) with a diene, followed by an oxidation step to establish the aromaticity of the newly formed ring.

Modern synthetic approaches have also employed various annulation and coupling strategies . For instance, polycyclic ring systems can be constructed through regioselective annulation and oxidation reactions starting from an anthrone (B1665570) core, which is one oxidation state away from the anthraquinone. nih.gov Furthermore, palladium-catalyzed coupling reactions have been utilized to assemble complex anthraquinone structures, showcasing the versatility of transition metal catalysis in natural product synthesis. nih.gov

| Synthetic Method | Description | Key Reagents/Conditions | Reference |

| Friedel-Crafts Acylation | Condensation of a benzene derivative with phthalic anhydride, followed by acid-catalyzed cyclization of the intermediate. | Phthalic anhydride, Lewis acid (e.g., AlCl₃) or alum, strong acid (e.g., H₂SO₄). | numberanalytics.comresearchgate.net |

| Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile (e.g., a naphthoquinone) to form the central ring. | Diene, dienophile, followed by oxidation. | numberanalytics.com |

| Annulation from Anthrone Core | Construction of the polycyclic system through annulation and oxidation reactions starting from an anthrone. | Anthrone precursor, annulation reagents, oxidizing agents. | nih.gov |

| Palladium-Catalyzed Coupling | Assembly of the scaffold using cross-coupling reactions to form key carbon-carbon bonds. | Palladium catalyst, organometallic reagents (e.g., organostannanes), aryl halides/triflates. | nih.gov |

Chemo-Enzymatic Synthesis Approaches Integrating Biocatalysis

The integration of biocatalysis into synthetic routes offers a powerful strategy for producing complex molecules with high selectivity and under mild reaction conditions. In nature, anthraquinones are typically synthesized via the polyketide pathway, which involves a series of enzyme-catalyzed condensation reactions starting from acetyl-CoA and malonyl-CoA. researchgate.net

While the total synthesis of the anthraquinone scaffold using isolated enzymes is still an emerging field, biocatalysis is more prominently used for the specific functionalization of the pre-formed core. Enzymes can catalyze reactions with remarkable regioselectivity and stereoselectivity that are often difficult to achieve with traditional chemical methods. For example, the enzymatic reduction of anthraquinones to their hydroquinone (B1673460) forms is a key step in the biosynthesis of derived xanthone (B1684191) molecules. rsc.org This transformation, catalyzed by specific oxidoreductases, precedes a regiospecific ring cleavage performed by atypical non-heme iron dioxygenases. rsc.orgnih.gov Harnessing such enzymes could provide novel chemo-enzymatic pathways for the synthesis of unique anthraquinone analogs.

Research into the biosynthetic gene clusters of microorganisms that produce anthraquinones continues to identify novel enzymes that could be exploited for synthetic purposes, paving the way for biotechnological production of valuable polyketides. researchgate.netnih.gov

Specific Synthetic Routes for the Introduction of the n-Propyl Moiety

Introducing an alkyl group, such as the n-propyl moiety at the C-8 position, onto a pre-existing anthraquinone core requires specific and regioselective methods. Standard Friedel-Crafts alkylation is often ineffective on the electron-deficient anthraquinone ring system unless it is highly activated by electron-donating groups. colab.ws

A more effective method for the alkylation of hydroxyanthraquinones is the Marschalk reaction . colab.ws This reaction involves the treatment of a hydroxyanthraquinone with an aldehyde (in this case, propanal for the introduction of a propyl group) in the presence of a reducing agent, typically sodium dithionite (B78146) (Na₂S₂O₄), and a base. The reaction proceeds via the leuco (reduced) form of the anthraquinone, which is more susceptible to nucleophilic addition. The initial product is a hydroxyalkyl-substituted anthraquinone, which can then be reduced further to the corresponding alkyl derivative by using higher temperatures and an excess of the reducing agent. colab.ws The position of alkylation is directed by the existing hydroxyl groups on the scaffold.

| Reaction | Description | Reagents | Key Intermediate | Reference |

| Marschalk Reaction | Reductive alkylation of a hydroxyanthraquinone with an aldehyde. | Propanal (CH₃CH₂CHO), Sodium Dithionite (Na₂S₂O₄), Base (e.g., NaOH). | Leuco form of the anthraquinone. | colab.ws |

Regioselective Functionalization and Derivatization Techniques

The functionalization of the anthraquinone scaffold at specific positions is governed by the electronic properties of the ring system. colab.ws The presence of both electron-withdrawing carbonyl groups and electron-donating hydroxyl groups creates a complex reactivity pattern, making regioselective derivatization a significant synthetic challenge.

Protecting groups are essential tools to ensure regioselectivity. By temporarily masking reactive sites, such as hydroxyl groups, chemists can direct reactions to other, unprotected positions on the molecule.

For carbon-carbon bond formation, several techniques have proven effective:

Claisen Rearrangement : This nih.govnih.gov-sigmatropic rearrangement can be applied to C-functionalize anthraquinones. It involves the preparation of an ortho-allyl ether of a hydroxyanthraquinone, which, upon heating (often after reduction to the leuco form), rearranges to introduce the allyl group onto the ring. colab.ws

Palladium-Catalyzed Cross-Coupling : These reactions offer a versatile method for regioselective arylation or alkylation. For instance, in anthraquinones bearing triflate (OTf) leaving groups, palladium catalysts can selectively couple arylboronic acids to the α-position due to a chelating effect from the adjacent carbonyl group. colab.ws

The inherent reactivity of the anthraquinone system can also be exploited. For example, while electrophilic aromatic substitution is generally disfavored, it can be achieved on rings that are sufficiently activated by multiple hydroxyl groups. colab.ws The strategic placement of these activating groups is therefore crucial for directing the regiochemical outcome of derivatization reactions.

Molecular Mechanisms of Action and Biological Activities of 1,3,6 Trihydroxy 8 N Propylanthraquinone in Vitro Research

Antimicrobial and Antibiofilm Activity Mechanisms

Inhibition of Bacterial Growth and Biofilm Formation in In Vitro Systems

There is a lack of specific research data detailing the inhibitory effects of 1,3,6-Trihydroxy-8-n-propylanthraquinone on the growth of various bacterial strains and their ability to form biofilms in laboratory settings. Studies on other anthraquinone (B42736) derivatives have shown potential in this area, but direct evidence for this specific compound is wanting.

Molecular Interference with Quorum Sensing Systems

The potential for this compound to interfere with bacterial quorum sensing—a key communication process in many pathogenic bacteria that often regulates virulence and biofilm formation—has not been specifically investigated in published research. The molecular interactions between this compound and the components of quorum sensing signaling pathways remain an unexplored area of study.

Antineoplastic Mechanisms in Cellular Models

General anticancer potential has been suggested for this compound. However, there is a notable absence of in vitro studies on its effects on cancer cell lines. Research into its mechanisms of action, such as the induction of apoptosis, cell cycle arrest, or inhibition of cancer-related signaling pathways, has not been reported.

Anti-Inflammatory Modulatory Effects at the Cellular and Molecular Level

The anti-inflammatory properties of this compound are not well-documented in the scientific literature.

Modulation of Pro-Inflammatory Signaling Pathways (e.g., iNOS, NF-κB)

There is no specific in vitro data available on the ability of this compound to modulate key pro-inflammatory signaling pathways. Investigations into its effects on the expression or activity of inducible nitric oxide synthase (iNOS) or the transcription factor nuclear factor-kappa B (NF-κB) in cellular models of inflammation have not been published.

Enzyme Modulation and Inhibition

Detailed studies into the inhibitory or modulatory effects of this compound on specific enzymes are not present in the current body of scientific literature. Its potential as an enzyme inhibitor, a characteristic of some other anthraquinone compounds, remains to be determined through targeted in vitro assays.

Antioxidant Properties and Radical Scavenging Mechanisms

Currently, there is no specific in vitro research data available in the public domain that details the antioxidant and radical scavenging properties of this compound. While anthraquinones as a chemical class are known to possess antioxidant capabilities, studies focusing explicitly on this particular compound are not presently found in scientific literature.

Estrogen Receptor Antagonism: Molecular Basis

This compound has been identified as a novel, non-steroidal estrogen receptor antagonist. researchgate.netnih.gov This compound, also referred to in scientific literature as R1128 A, was isolated from the cultured broth of Streptomyces sp. No. 1128. researchgate.netnih.gov

In vitro studies have demonstrated its ability to inhibit the binding of estrogen to its receptor. Specifically, research utilizing a partially purified rat uterine cytosol receptor has quantified the inhibitory concentration of this compound. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for this compound was determined to be 1.1 x 10-7 M. researchgate.net This indicates a potent ability to interfere with the normal binding of estrogen to its receptor, thereby acting as an antagonist.

The molecular basis for this antagonism lies in its structural ability to occupy the ligand-binding domain of the estrogen receptor, preventing the binding of the natural ligand, estradiol. This competitive inhibition blocks the conformational changes in the receptor that are necessary for downstream gene transcription, thus inhibiting estrogen-mediated cellular responses.

Estrogen Receptor Antagonist Activity of this compound

| Compound | Assay System | IC50 Value (M) | Reference |

|---|---|---|---|

| This compound (R1128 A) | Partially purified rat uterine cytosol receptor | 1.1 x 10-7 | researchgate.net |

Neuroprotective Mechanisms in In Vitro Neuronal Models

As of the current body of scientific literature, there are no specific in vitro studies that have investigated the neuroprotective mechanisms of this compound in neuronal models. Research on the neuroprotective effects of anthraquinones has typically focused on other derivatives, and data specifically for this compound is not available.

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis of 1,3,6 Trihydroxy 8 N Propylanthraquinone

The precise structural characterization and quantification of 1,3,6-trihydroxy-8-n-propylanthraquinone, a secondary metabolite reportedly found in Streptomyces, rely on a suite of advanced analytical techniques. nih.gov The complexity of its anthraquinone (B42736) core, substituted with multiple hydroxyl groups and an n-propyl chain, necessitates the combined use of spectroscopic and chromatographic methods to confirm its identity, purity, and concentration in various samples.

Theoretical and Computational Chemistry Investigations of 1,3,6 Trihydroxy 8 N Propylanthraquinone

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. While specific quantum mechanical studies on 1,3,6-Trihydroxy-8-n-propylanthraquinone are not extensively documented in publicly available literature, the behavior of this molecule can be reliably inferred from numerous computational studies on analogous hydroxy- and alkyl-substituted anthraquinones.

Using methods like Density Functional Theory (DFT), a full geometry optimization of the molecule would likely confirm a largely planar structure for the fused aromatic rings, a characteristic feature of the anthraquinone (B42736) core. researchgate.net The presence of three hydroxyl (-OH) groups and an n-propyl (-CH₂CH₂CH₃) group introduces specific electronic effects. The hydroxyl groups are strong electron-donating groups, which would increase the electron density of the aromatic system and influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The HOMO is typically distributed over the electron-rich parts of the molecule, including the hydroxylated rings, while the LUMO is often localized on the electron-deficient quinone core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. aip.org Electron-donating substituents generally decrease the HOMO-LUMO gap, which can enhance reactivity and shift the molecule's light absorption to longer wavelengths. acs.org Furthermore, the hydroxyl groups at positions 1 and 6 can form strong intramolecular hydrogen bonds with the adjacent keto-oxygens of the quinone system, which significantly influences the compound's configuration, stability, and physicochemical properties. researchgate.net

Time-Dependent DFT (TD-DFT) is a common extension used to simulate electronic absorption spectra. researchgate.net Such calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily of the π→π* type, from the HOMO to the LUMO. researchgate.net

Table 1: Predicted Electronic Properties of this compound Based on Analogous Systems

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Increased electron-donating ability, susceptibility to oxidation. |

| LUMO Energy | Relatively Low | Enhanced electron-accepting ability, susceptibility to reduction. |

| HOMO-LUMO Gap | Reduced (compared to unsubstituted anthraquinone) | Increased reactivity, red-shift in UV-Vis absorption spectrum. |

| Dipole Moment | Non-zero, significant | Influences solubility and intermolecular interactions. |

| Electron Affinity | High | Facilitates electron injection and transport in materials science applications. aip.org |

| Ionization Potential | Low | Related to the energy required to remove an electron. aip.org |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While the anthraquinone core is rigid, the n-propyl side chain and the rotatable hydroxyl groups introduce conformational flexibility to this compound. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational landscapes and intermolecular interactions. nih.govnih.gov

An MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is calculated based on a chosen force field (e.g., AMBER, CHARMM). This allows for the exploration of different stable and transient conformations of the molecule. For this specific compound, MD simulations could reveal the preferred orientations of the n-propyl chain and the dynamic nature of the intramolecular and intermolecular hydrogen bonds formed by the hydroxyl groups.

Furthermore, MD simulations are invaluable for studying how the molecule interacts with biological targets. nih.govfrontiersin.org For instance, many anthraquinone derivatives are known to intercalate with DNA or bind to enzyme active sites. tandfonline.com An MD simulation could model the process of this compound binding to a protein, revealing key amino acid residues involved in the interaction and the stability of the resulting complex. frontiersin.org By calculating the binding free energy from the simulation, researchers can quantitatively assess the affinity of the molecule for its target. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Setup

| Parameter | Example Specification | Purpose |

| Force Field | AMBER or CHARMM | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous environment. |

| System Size | ~50,000 atoms | Includes the molecule, solvent, and any counter-ions. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of conformational space. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Analysis | RMSD, Radius of Gyration, Hydrogen Bond Analysis | To quantify conformational changes and intermolecular interactions. |

Density Functional Theory (DFT) Applications in Anthraquinone Systems

Density Functional Theory (DFT) has become a standard and reliable tool for investigating the properties of a wide range of chemical systems, including the anthraquinone family. researchgate.netmdpi.com Its balance of computational cost and accuracy makes it suitable for studying the ground-state electronic properties of these medium-sized aromatic molecules.

Applications of DFT to anthraquinone systems are diverse and provide foundational data for understanding their chemical behavior:

Geometry Optimization: DFT is used to find the lowest energy structure of a molecule, providing accurate bond lengths and angles that are often in good agreement with experimental data. mdpi.com

Vibrational Analysis: Calculation of harmonic vibrational frequencies helps to characterize the optimized structure as a true energy minimum and allows for the prediction of infrared (IR) and Raman spectra. researchgate.net

Electronic Properties: As detailed in section 7.1, DFT is used to calculate fundamental electronic descriptors like HOMO-LUMO energies, electron density distribution, and electrostatic potential maps, which are crucial for predicting sites of reactivity. acs.orgaip.org

Redox Potentials: DFT calculations, often combined with a continuum solvent model, can accurately predict the reduction potentials of anthraquinone derivatives, which is vital for applications in electrochemistry, such as in redox flow batteries. acs.orgrsc.org A known correlation exists between the calculated LUMO energy and the experimental reduction potential. acs.org

Thermochemistry: DFT can be used to compute thermodynamic properties like enthalpy and Gibbs free energy, which are important for understanding the stability and reaction energetics of these compounds. researchgate.net

The choice of the functional and basis set is critical for obtaining accurate results. A wide range of functionals, from hybrid functionals like B3LYP to range-separated ones like CAM-B3LYP, have been benchmarked for anthraquinones to accurately predict different properties. mdpi.comresearchgate.net

Table 3: Common DFT Functionals and Basis Sets for Anthraquinone Studies

| Functional/Basis Set | Typical Application | Reference |

| B3LYP / 6-31G* | Geometry Optimization, Vibrational Frequencies, Ground-State Properties. | researchgate.net |

| PBE0 / 6-311+G(d,p) | Electronic Properties, Thermochemistry. | mdpi.com |

| M06-2X / cc-pVTZ | Non-covalent Interactions, Reaction Barriers. | N/A |

| CAM-B3LYP / aug-cc-pVDZ | Excited States (TD-DFT), Charge-Transfer Systems. | researchgate.net |

| ωB97XD / 6-311++G(d,p) | Systems with significant dispersion interactions. | researchgate.net |

Predictive Modeling of Biological Interactions and Mechanisms

Predictive computational models are essential for screening potential drug candidates and understanding their mechanisms of action before undertaking costly and time-consuming experimental work. For this compound, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are highly relevant. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comtandfonline.com To develop a QSAR model for anthraquinones, one would first compile a dataset of derivatives with experimentally measured activities (e.g., IC₅₀ values against a cancer cell line or a bacterium). nih.govfrontiersin.org Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule. Statistical methods are used to create an equation that correlates a subset of these descriptors with the observed activity. Such a model could then be used to predict the activity of new or untested compounds like this compound. 3D-QSAR methods like CoMFA and CoMSIA further refine this by considering the 3D fields around the molecules, providing insights into which spatial regions require specific properties (e.g., bulky groups, hydrogen bond donors) to enhance activity. nih.govfrontiersin.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our anthraquinone) when bound to a second molecule (a receptor, typically a protein or DNA). frontiersin.orgnih.gov The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate its binding affinity. For this compound, docking studies could be performed against known targets of anthraquinones, such as Glycogen Synthase Kinase 3 (GSK-3β) or phosphoglycerate mutase 1 (PGAM1). frontiersin.orgnih.gov The results would provide a plausible binding pose, identify key interactions (e.g., hydrogen bonds between the hydroxyl groups and polar residues in the active site), and yield a docking score that ranks its potential efficacy relative to other compounds. frontiersin.orgtandfonline.com

Table 4: Predictive Modeling Workflow for this compound

| Step | Technique | Expected Outcome |

| 1. Target Identification | Literature Review / Bioinformatics | Selection of a relevant biological target (e.g., PGAM1, GSK-3β). frontiersin.org |

| 2. Ligand Preparation | Energy Minimization (DFT/Molecular Mechanics) | Generation of a stable, low-energy 3D conformation of the molecule. |

| 3. Receptor Preparation | Protein Data Bank (PDB) File Processing | Removal of water, addition of hydrogens, definition of the binding site. |

| 4. Docking Simulation | AutoDock, Glide, or similar software | Prediction of binding pose and calculation of binding affinity (docking score). tandfonline.com |

| 5. Post-Docking Analysis | Visualization and Interaction Mapping | Identification of key hydrogen bonds, hydrophobic interactions, and π-π stacking. |

| 6. (Optional) Refinement | Molecular Dynamics Simulation | Assessment of the stability of the docked complex over time. nih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1,3,6-Trihydroxy-8-n-propylanthraquinone, and how can regioselectivity be ensured?

- The Friedel-Crafts acylation is a common approach for anthraquinone synthesis. For hydroxylated derivatives like this compound, protecting groups (e.g., acetyl or tert-butyldimethylsilyl) are critical to prevent undesired side reactions. Post-synthetic deprotection under mild acidic or basic conditions can restore hydroxyl groups . Solvent choice (e.g., dichloromethane or DMF) and catalyst optimization (e.g., AlCl₃ or FeCl₃) influence regioselectivity. Purification via column chromatography with gradient elution (hexane:ethyl acetate) is recommended .

Q. How should structural characterization of this compound be performed to confirm regiochemistry?

- Use a combination of 1H/13C NMR (e.g., DEPT-135 for hydroxyl identification) and 2D-COSY to resolve overlapping signals. For regiochemical confirmation, compare experimental NMR shifts with computational models (DFT/B3LYP). X-ray crystallography is definitive; slow evaporation in ethanol or DMSO can yield suitable crystals. Hydrogen-bonding patterns in the crystal lattice (e.g., O–H···O interactions) provide additional validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Prioritize assays aligned with anthraquinone mechanisms:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) due to anthraquinone-DNA intercalation .

- Antioxidant : DPPH/ABTS radical scavenging, with controls (e.g., ascorbic acid) to account for hydroxyl group contributions .

- Solubility challenges in aqueous buffers may require DMSO co-solvents (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Modular synthesis : Vary the n-propyl chain length (e.g., methyl, ethyl, butyl) to assess hydrophobicity effects. Compare 1,3,6-trihydroxy substitution with mono-/di-hydroxy analogs.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like topoisomerase II or bacterial gyrase. Validate with SPR or ITC for kinetic/thermodynamic parameters .

- Metabolite profiling : LC-HRMS (Q-TOF) to identify phase I/II metabolites in hepatic microsomes, critical for pharmacokinetic optimization .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differential pathway activation (e.g., apoptosis vs. necrosis).

- Membrane permeability : Quantify cellular uptake via LC-MS/MS; correlate with logP values. Adjust assay duration (24–72 hr) to account for delayed effects .

- Controlled redox environments : Use hypoxia chambers or ROS scavengers (e.g., NAC) to isolate redox-dependent cytotoxicity .

Q. How can ecological roles of this compound be studied, given structural similarity to semiochemicals in Pterometra venusta?

- Field sampling : Collect exudates from symbiotic organisms (e.g., marine invertebrates) and perform LC-MS/MS to detect endogenous production.

- Behavioral assays : Test attractant/repellent properties in ecologically relevant species using Y-mazes or olfactometers. Compare with synthetic analogs to isolate functional groups driving chemotaxis .

Methodological Challenges and Solutions

Q. What strategies improve solubility for in vivo studies without compromising bioactivity?

- Prodrug design : Acetylate hydroxyl groups to enhance lipophilicity; enzymatic hydrolysis in vivo restores activity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) via emulsion-diffusion. Characterize release kinetics in simulated physiological buffers (PBS, pH 7.4) .

Q. How can hydrogen-bonding networks in the solid state be exploited for material science applications?

- Co-crystallization : Screen with hydrogen-bond acceptors (e.g., pyridine derivatives) to engineer supramolecular architectures. Analyze thermal stability via TGA-DSC (N₂ atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.